molecular formula C15H17N3 B3060195 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile CAS No. 1951444-91-9

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile

Cat. No. B3060195
CAS RN: 1951444-91-9
M. Wt: 239.32
InChI Key: NRLHECYSZPDEMD-UHFFFAOYSA-N
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Description

The compound “3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole group, a piperidine ring, and a carbonitrile group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom. Carbonitrile group is a functional group consisting of a cyano moiety which consists of a carbon atom triple-bonded to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would give the molecule a certain degree of rigidity, while the carbonitrile group would likely be a site of reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring can participate in a variety of reactions, including those involving the nitrogen atom . The carbonitrile group is also reactive and can undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .

Scientific Research Applications

Structural Analysis and Biological Activity

Studies have explored the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of derivatives similar to 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile. For instance, Venkateshan et al. (2019) focused on the crystal structure and molecular docking studies of pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism, demonstrating the compound's relevance in developing anticancer agents (Venkateshan et al., 2019).

Synthesis and Antiproliferative Activity

The synthesis of derivatives through multi-component reactions highlights the compound's versatility. Alizadeh and Moafi (2015) reported an efficient synthesis method in water for spiro-oxindole derivatives, showcasing the compound's utility in creating complex structures with potential biological activities (Alizadeh & Moafi, 2015). Similarly, El-Sayed et al. (2014) synthesized a novel class of 6-indolypyridine-3-carbonitrile derivatives, evaluating their antiproliferative activities against various cancer cell lines to establish a structure-activity relationship (El-Sayed et al., 2014).

Antibacterial and Anticancer Applications

The potential antibacterial and anticancer activities of derivatives have been a focal point of research. Vinoth et al. (2021) designed a synthesis for tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, evaluating their antibacterial activities against human pathogenic bacteria, indicating the compound's significance in developing new antimicrobial agents (Vinoth et al., 2021). Furthermore, Radwan et al. (2020) synthesized a series of tetrazolopyrimidine-6-carbonitrile compounds, investigating their cytotoxic activity against human cancer cell lines, which showed potent anticancer activities, emphasizing the compound's application in cancer research (Radwan et al., 2020).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the field of medicinal chemistry, given the biological activity associated with indole and piperidine moieties .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-9-12-4-5-14-13(10-17-15(14)8-12)11-18-6-2-1-3-7-18/h4-5,8,10,17H,1-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLHECYSZPDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227337
Record name 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile

CAS RN

1951444-91-9
Record name 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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